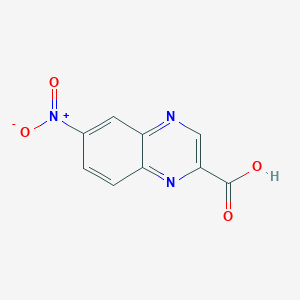
6-Nitroquinoxaline-2-carboxylic acid
Cat. No. B3052563
M. Wt: 219.15 g/mol
InChI Key: RYYYGQBDEGUYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09125937B2
Procedure details


To a solution of 6-nitroquinoxaline-2-carboxylic acid (6) (5.00 g, 22.8 mmol) (Higashida, S.; Sakurai, M.; Yabe, Y.; Nishihgaki, T.; Komai, T.; Handa, H. Preparation of peptide inhibitors of HIV protease, peptides capable of inhibiting the activity of HIV protease, their preparation and their therapeutic use. European Patent, EP 0 587 311, 1994) in dry ethanol (50 mL), was added under argon, concentrated sulfuric acid (750 μL). After being stirred at reflux for 7 h, the reaction mixture was cooled to room temperature and a saturated aqueous sodium carbonate solution (50 mL) was added. The solution was extracted with dichloromethane (3×30 mL) and the combined organic layers were dried on magnesium sulfate, filtered and evaporated to dryness to afford ester 7 (3.79 g, 15.3 mmol) as a brown solid. Yield 67%; mp 221-223° C.; IR (KBr) ν 1282, 1347, 1531, 1741 cm−1; 1H NMR (200 MHz, CDCl3) δ 1.58 (t, 3H, J=7 Hz), 4.68 (q, 2H, J=7 Hz), 8.53 (d, 1H, J=9 Hz), 8.68 (dd, 1H, J=2.5, 9 Hz), 9.14 (d, 1H, J=2.5 Hz), 9.72 (s, 1H); MS m/z 248 (M+1, 4), 203 (36), 175 (100), 128 (23), 101 (32), 75 (24).

[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
peptides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Yield
67%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[C:9]([C:14]([OH:16])=[O:15])[CH:8]=[N:7]2)([O-:3])=[O:2].S(=O)(=O)(O)O.C(=O)([O-])[O-].[Na+].[Na+].[CH2:28](O)[CH3:29]>>[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[C:9]([C:14]([O:16][CH2:28][CH3:29])=[O:15])[CH:8]=[N:7]2)([O-:3])=[O:2] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2N=CC(=NC2=CC1)C(=O)O
|
Step Two
[Compound]
|
Name
|
peptide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
peptides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
750 μL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After being stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the activity of HIV protease, their preparation and their therapeutic use
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 7 h
|
|
Duration
|
7 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with dichloromethane (3×30 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined organic layers were dried on magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2N=CC(=NC2=CC1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 15.3 mmol | |
| AMOUNT: MASS | 3.79 g | |
| YIELD: PERCENTYIELD | 67% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
